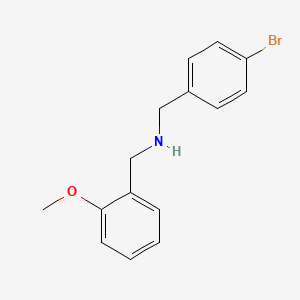![molecular formula C16H13ClN2O5 B5681709 ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chloro-2-nitrobenzoyl)-anthranilic acid ethyl ester and has the molecular formula C16H12ClN2O5.
Applications De Recherche Scientifique
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used in scientific research for a variety of applications, including:
1. Antimicrobial activity: This compound has shown promising antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
4. Photodynamic therapy: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Induction of apoptosis: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
3. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its potential for various applications in scientific research. However, the limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Some possible future directions for the research on ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate include:
1. Development of novel derivatives: The synthesis of novel derivatives of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate with improved solubility and bioactivity could lead to new applications in scientific research.
2. Investigation of molecular targets: Further investigation of the molecular targets of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide insights into its mechanism of action and potential applications.
3. In vivo studies: In vivo studies on the pharmacokinetics and toxicity of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide valuable information for its clinical development.
Conclusion
In conclusion, ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential clinical applications.
Méthodes De Synthèse
The synthesis of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder with a melting point of 170-172°C.
Propriétés
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVEYTZWQLANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)